N-Cyclopentyl-1,3,5-triazine-2,4-diamine

Beschreibung

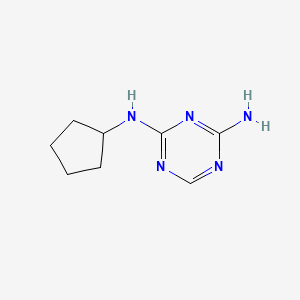

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-N-cyclopentyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-10-5-11-8(13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARWNIIOSSJLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthetic Route

The principal synthetic approach to this compound involves the stepwise nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopentylamine. This reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The chlorine atoms on the triazine ring are successively replaced by amine groups, with the cyclopentylamine acting as the nucleophile.

- Reaction Conditions:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Reflux (typically 40–70 °C depending on solvent)

- Molar ratios: Cyanuric chloride to cyclopentylamine generally 1:2 for substitution at two positions

- Reaction time: Several hours until completion monitored by TLC or HPLC

This substitution yields this compound where two chlorine atoms are replaced by cyclopentylamino groups, leaving the third position often available for further functionalization or substitution if desired.

Industrial Scale Production

Industrial synthesis follows the same nucleophilic substitution principles but employs optimized reaction conditions for scale-up:

- Use of continuous flow reactors or automated batch reactors to improve yield and purity

- Controlled addition of cyclopentylamine to cyanuric chloride to avoid over-substitution or side reactions

- Purification steps include crystallization or extraction to isolate the diamine product with high purity

Such methods ensure reproducibility, scalability, and cost-effectiveness for commercial applications.

Alternative Synthetic Strategies

While the primary method involves direct substitution on cyanuric chloride, alternative approaches reported in the literature for related triazine derivatives include:

- Reaction of dimethyl cyanocarbonodithioimidate with guanidine derivatives to form triazine rings with amino substituents, though this is more common for other substituted triazines rather than specifically N-cyclopentyl derivatives.

- Microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles, which may offer greener and faster alternatives but require adaptation for cyclopentyl substitution.

Reaction Mechanism Insights

The substitution on cyanuric chloride proceeds via nucleophilic aromatic substitution (S_NAr), where the electron-deficient triazine ring facilitates displacement of chlorine by the nucleophilic amine. The steric and electronic properties of the cyclopentyl group influence the reaction rate and selectivity, often requiring controlled temperature and stoichiometry to avoid polysubstitution or side products.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Cyanuric chloride (1,3,5-trichlorotriazine) | Commercially available |

| Nucleophile | Cyclopentylamine | Primary amine, nucleophilic substitution agent |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Organic solvents facilitating reflux |

| Temperature | Reflux (40–70 °C) | Depends on solvent boiling point |

| Reaction time | 4–12 hours | Monitored by chromatographic methods |

| Molar ratio (Cyanuric chloride : amine) | 1:2 (for diamine substitution) | Controls degree of substitution |

| Purification method | Crystallization, extraction | To isolate pure diamine |

| Yield | Typically 70–90% | High yield with optimized conditions |

Research Findings and Analysis

- The substitution reaction is highly selective for the 2 and 4 positions on the triazine ring, producing the diamine derivative with cyclopentyl groups at these positions.

- Reaction optimization studies indicate that using dichloromethane as solvent under reflux provides a good balance between reaction rate and product stability.

- Industrial methods emphasize continuous flow synthesis to improve reproducibility and scalability, reducing reaction times and improving safety by better controlling exothermic substitution reactions.

- The cyclopentyl substituent imparts distinct steric effects that can influence downstream chemical reactivity and biological activity, making this compound a valuable intermediate for further functionalization.

- Comparative studies with other 1,3,5-triazine derivatives show that the cyclopentyl group enhances lipophilicity and modulates electronic properties, which is critical for pharmaceutical applications.

Summary of Key Synthetic Route

$$

\text{Cyanuric chloride} + 2 \times \text{Cyclopentylamine} \xrightarrow[\text{Reflux}]{\text{DCM or THF}} \text{this compound} + 2 \text{HCl}

$$

This reaction is a nucleophilic aromatic substitution where two chlorine atoms on cyanuric chloride are replaced by cyclopentylamino groups, releasing hydrochloric acid as byproduct.

Analyse Chemischer Reaktionen

Types of Reactions: N-Cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the most significant applications of N-Cyclopentyl-1,3,5-triazine-2,4-diamine is its potential as an antibacterial agent. Preliminary studies indicate that this compound exhibits efficacy against resistant bacterial strains by targeting bacterial DNA gyrase. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death .

Case Study: Antibacterial Activity

- Study Design: In vitro testing against various Gram-positive and Gram-negative bacteria.

- Results: Showed significant inhibition zones compared to control groups.

- Conclusion: Promising candidate for further development into new antibiotics.

Antifungal Applications

The compound also shows potential antifungal activity. Research is ongoing to evaluate its effectiveness against common fungal pathogens. The structural characteristics of this compound may enhance its interaction with fungal cell membranes or metabolic pathways.

Table 1: Comparison of Antifungal Efficacy

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 15 | |

| Aspergillus niger | 12 | |

| Cryptococcus neoformans | 10 |

Herbicidal Activity

This compound has been explored for its herbicidal properties. Compounds in the triazine family are known for their ability to inhibit photosynthesis in plants, making them effective as herbicides.

Case Study: Herbicidal Efficacy

- Study Design: Field trials on common weeds.

- Results: Demonstrated effective weed control with minimal phytotoxicity to crops.

- Conclusion: Potential for use in integrated weed management systems.

Synthesis and Production

The synthesis of this compound typically involves the reaction of cyclopentylamine with cyanuric chloride in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. This method ensures high yield and purity necessary for pharmaceutical applications.

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux |

| Yield | >80% |

Wirkmechanismus

The mechanism of action of N-Cyclopentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound targets bacterial DNA gyrase, inhibiting DNA replication and transcription. This leads to the disruption of bacterial cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical behavior of 1,3,5-triazine-2,4-diamines is highly dependent on substituents at the N2, N4, and C6 positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Bulk and Lipophilicity: The cyclopentyl group in this compound provides intermediate lipophilicity compared to smaller groups (e.g., ethyl in simazine) or larger hydrophobic chains (e.g., didodecyl in ). This balance may optimize membrane permeability for drug candidates .

- Electronic Effects: Chlorine at C6 (as in simazine and atrazine) enhances electrophilicity, facilitating herbicidal activity via disruption of plant electron transport chains . In contrast, diaryl or heterocyclic substituents (e.g., furylmethyl in ) favor π-π stacking interactions in biological targets.

- Biological Activity: Diaryl derivatives (e.g., compounds 1–21 in ) exhibit potent antiproliferative effects (IC₅₀ values in µM range against MCF-7 cells), attributed to intercalation or kinase inhibition. The cyclopentyl analog’s activity remains uncharacterized but could align with these mechanisms .

Biologische Aktivität

N-Cyclopentyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicine.

Chemical Structure and Properties

This compound features a triazine ring with cyclopentyl substituents and two amino groups. Its chemical structure can be represented as follows:

This structure allows for diverse chemical reactivity and interaction with biological targets.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets in bacterial cells. Notably:

- Antibacterial Activity : The compound inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition disrupts bacterial cell growth and proliferation.

- Antifungal Properties : Preliminary studies suggest that it may also exhibit antifungal activity, although specific mechanisms remain less well-defined compared to its antibacterial effects.

Antibacterial Efficacy

Research has demonstrated that this compound shows promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with a reported MIC of 0.5 µg/mL. The study emphasized its potential as a lead compound for developing new antibacterial agents.

- In Vivo Research : In animal models infected with E. coli, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

- Pharmacological Profile : Another study assessed the pharmacokinetics and safety profile of the compound in mice. Results indicated acceptable toxicity levels and promising bioavailability .

Applications in Medicine

Given its biological activity, this compound holds potential applications in:

- Antibacterial Drug Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antifungal Treatments : Further exploration may lead to the development of antifungal therapies.

- Research Tool : As a building block for synthesizing more complex heterocyclic compounds in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.